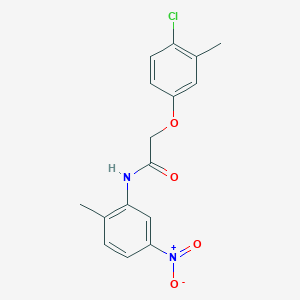
N-(2-bromophenyl)-2-(2,5-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-2-(2,5-dimethylphenoxy)acetamide, also known as BDP-1, is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of amides and has a molecular formula of C18H18BrNO2.
Wirkmechanismus
The mechanism of action of N-(2-bromophenyl)-2-(2,5-dimethylphenoxy)acetamide involves its binding to the sigma-1 receptor. This binding results in the modulation of various signaling pathways and ion channels, which can affect the activity of neurons and other cells in the body. N-(2-bromophenyl)-2-(2,5-dimethylphenoxy)acetamide has been shown to have both agonist and antagonist effects on the sigma-1 receptor, depending on the concentration and context of the experiment.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-(2,5-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to modulate the release of neurotransmitters such as dopamine and glutamate, which can affect synaptic transmission and plasticity. N-(2-bromophenyl)-2-(2,5-dimethylphenoxy)acetamide has also been shown to have anti-inflammatory and neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-bromophenyl)-2-(2,5-dimethylphenoxy)acetamide in lab experiments is its specificity for the sigma-1 receptor, which allows for the selective modulation of this protein without affecting other receptors or signaling pathways. However, one limitation of using N-(2-bromophenyl)-2-(2,5-dimethylphenoxy)acetamide is its relatively low potency and affinity for the sigma-1 receptor compared to other sigma ligands. This may require the use of higher concentrations or longer exposure times to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for the study of N-(2-bromophenyl)-2-(2,5-dimethylphenoxy)acetamide and its potential applications in scientific research. One direction is the development of more potent and selective sigma-1 receptor ligands based on the structure of N-(2-bromophenyl)-2-(2,5-dimethylphenoxy)acetamide. Another direction is the investigation of the role of the sigma-1 receptor in various physiological and pathological processes, and the potential therapeutic implications of modulating this receptor. Additionally, the use of N-(2-bromophenyl)-2-(2,5-dimethylphenoxy)acetamide as a tool compound in the study of other proteins and signaling pathways may also be explored.
Synthesemethoden
The synthesis of N-(2-bromophenyl)-2-(2,5-dimethylphenoxy)acetamide involves the reaction of 2-bromobenzamide with 2,5-dimethylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is isolated and purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-2-(2,5-dimethylphenoxy)acetamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes such as pain perception, mood regulation, and memory formation. N-(2-bromophenyl)-2-(2,5-dimethylphenoxy)acetamide has been used as a tool compound to study the function of the sigma-1 receptor in these processes.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-2-(2,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-7-8-12(2)15(9-11)20-10-16(19)18-14-6-4-3-5-13(14)17/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCSURTYFQMNDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-(2,5-dimethylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-ethoxy-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5883901.png)

![1-ethyl-4-[2-(isopropylthio)benzoyl]piperazine](/img/structure/B5883914.png)
![N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5883920.png)
![N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5883926.png)

![4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5883945.png)


